Fenthion oxon sulfoxide

描述

属性

IUPAC Name |

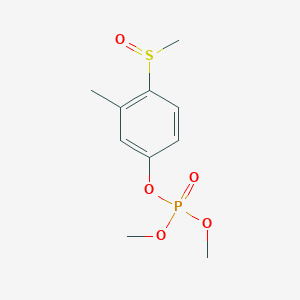

dimethyl (3-methyl-4-methylsulfinylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCKTIZOGTWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042288 | |

| Record name | Phosphoric acid dimethyl 4-(methylthio)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-13-2 | |

| Record name | Fenoxon sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenthion oxon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid dimethyl 4-(methylthio)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfinyl-3-methylphenyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTHION OXON SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4INR988S1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenthion Oxon Sulfoxide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is an organothiophosphate insecticide that exerts its toxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. However, fenthion itself is a relatively weak inhibitor of AChE. Its potent insecticidal and toxic effects are primarily due to its metabolic activation to more potent oxygenated metabolites. This technical guide provides an in-depth overview of the mechanism of action of one of its key active metabolites, fenthion oxon sulfoxide.

Metabolic Activation of Fenthion

The transformation of fenthion to this compound is a multi-step bioactivation process. The initial step involves the oxidation of the thioether group of fenthion to form fenthion sulfoxide. This reaction is catalyzed by flavin-containing monooxygenase 1 (FMO1) and occurs stereoselectively, favoring the formation of the (R)-(+)-fenthion sulfoxide enantiomer. Subsequently, fenthion sulfoxide undergoes oxidative desulfuration, where the thiono group (P=S) is converted to an oxono group (P=O), yielding the highly potent AChE inhibitor, this compound. While the sulfoxidation of fenthion to fenthion sulfoxide is considered a detoxification pathway with respect to direct AChE inhibition, the subsequent oxidative desulfuration represents a critical bioactivation step.[1]

The metabolic pathway from fenthion to this compound can be visualized as follows:

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity of this compound is the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and disruption of normal nerve function. This overstimulation can lead to a range of symptoms, from initial hyperexcitability, salivation, and muscle fasciculations to paralysis and respiratory failure.

The interaction of this compound with AChE is stereoselective, with the (R)-(+)-enantiomer being a significantly more potent inhibitor than the (S)-(-)-enantiomer.

The signaling pathway of cholinergic neurotransmission and its disruption by this compound is illustrated below:

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of the enantiomers of this compound against acetylcholinesterase has been quantified, demonstrating significant stereoselectivity.

| Compound | Enzyme Source | IC50 (µM) |

| (R)-(+)-Fenthion Oxon Sulfoxide | Human Recombinant AChE (hrAChE) | 6.9 |

| Electric Eel AChE (eeAChE) | 6.5 | |

| (S)-(-)-Fenthion Oxon Sulfoxide | Human Recombinant AChE (hrAChE) | 230 |

| Electric Eel AChE (eeAChE) | 111 | |

| Fenthion | Not specified | Weak inhibitor |

| Fenthion Sulfoxide (R or S) | Not specified | No anti-AChE properties |

Data sourced from Gadepalli et al., 2007.[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Generalized Ellman's Method)

The determination of acetylcholinesterase inhibition by this compound is typically performed using a modification of the Ellman's method. The specific experimental details from the key study by Gadepalli et al. (2007) are not publicly available; therefore, a generalized protocol is provided below.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

-

Human recombinant acetylcholinesterase (hrAChE) or Electric eel acetylcholinesterase (eeAChE)

-

This compound enantiomers (inhibitors)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the inhibitors, substrate, and DTNB in appropriate solvents and buffers.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Inhibitor Addition: Add varying concentrations of the this compound enantiomers to the appropriate wells. Include control wells with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates a typical experimental workflow for determining the IC50 of an AChE inhibitor:

Other Potential Neurotoxic Mechanisms

While the primary mechanism of this compound's neurotoxicity is the inhibition of AChE, some organophosphates are known to cause a delayed neurotoxicity known as organophosphate-induced delayed neuropathy (OPIDN). OPIDN is characterized by a delayed onset of peripheral neuropathy and is not directly related to AChE inhibition. The proposed mechanism for OPIDN involves the inhibition of an enzyme called neuropathy target esterase (NTE). However, there is currently no definitive evidence directly linking fenthion or its metabolites, including this compound, to the induction of OPIDN. Case reports on fenthion-related neuropathies are not convincingly attributed to this mechanism.

Conclusion

This compound is a potent neurotoxic metabolite of the insecticide fenthion. Its primary mechanism of action is the stereoselective inhibition of acetylcholinesterase, with the (R)-(+)-enantiomer being significantly more active. This inhibition leads to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in severe neurotoxic effects. While other neurotoxic mechanisms like OPIDN are known for some organophosphates, a direct link to fenthion and its metabolites remains to be conclusively established. Understanding the metabolic activation and the precise mechanism of action of this compound is crucial for risk assessment, the development of potential antidotes, and the design of safer and more effective insecticides.

References

Fenthion Oxon Sulfoxide: An In-depth Technical Guide on its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion oxon sulfoxide is a significant metabolite of the organophosphate insecticide fenthion.[1] Fenthion has been utilized globally to control a broad spectrum of insect pests in agricultural and public health settings.[1] However, concerns over its environmental persistence and the toxicity of its degradation products have led to increased scrutiny. This compound, formed through oxidative processes in the environment and within organisms, is of particular interest due to its potential for increased toxicity compared to the parent compound.[1] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, including its formation, degradation pathways, and mobility in various environmental compartments. Detailed experimental protocols and analytical methodologies are also presented to aid researchers in further investigations.

Physicochemical Properties and Toxicity

This compound is formed from the oxidation of fenthion, a process that can occur both abiotically and biotically.[1] The key physicochemical properties and toxicity data for fenthion and its major metabolites are summarized below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Acute Oral LD50 (male rats, mg/kg) |

| Fenthion | C10H15O3PS2 | 278.33 | 220 |

| This compound | C10H15O5PS | 278.26 | 30 |

| Fenthion Oxon | C10H15O4PS | 262.26 | - |

| Fenthion Sulfoxide | C10H15O4PS2 | 294.33 | - |

| Fenthion Sulfone | C10H15O5PS2 | 310.33 | - |

| Fenthion Oxon Sulfone | C10H15O6PS | 294.26 | 50 |

Data sourced from multiple references.[1][2]

Environmental Fate and Transport

The environmental behavior of this compound is intricately linked to the degradation of its parent compound, fenthion.

Degradation Pathway of Fenthion

Fenthion undergoes oxidation in the environment to form several metabolites, including fenthion sulfoxide and fenthion oxon. Fenthion oxon can then be further oxidized to form this compound.[1]

Hydrolysis

Hydrolysis is a key abiotic degradation process for this compound in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. A study on the hydrolysis kinetics of fenthion and its metabolites provided the following half-life data for this compound.

| pH | Temperature (°C) | Half-life (days) |

| 7 | 25 | Relatively stable |

| 9 | 25 | - |

| 7 | 50 | - |

| 9 | 50 | - |

Note: Specific half-life values for this compound were not explicitly detailed in the provided search results, though the parent compound and other metabolites were studied.

Photolysis

Biodegradation in Soil

Microbial activity in soil plays a crucial role in the degradation of fenthion and its metabolites. Fenthion itself has a reported half-life of approximately 47 days in soil under laboratory conditions.[3] Fenthion is transformed into fenthion sulfoxide, which is then further degraded.[3] While a specific half-life for this compound in soil is not available in the literature reviewed, it is expected to be a transient intermediate in the overall degradation pathway. The persistence of fenthion and its metabolites in soil is dependent on factors such as soil type, organic matter content, moisture, and microbial population.[4]

Mobility and Leaching Potential

The mobility of a pesticide and its metabolites in soil determines their potential to contaminate groundwater. The parent compound of this compound, fenthion, is considered to have low leaching potential.[5][6] This suggests that fenthion and its initial degradation products are likely to remain in the upper soil layers where they are more susceptible to degradation. However, the properties of this compound itself, such as its water solubility and soil sorption coefficient (Koc), would ultimately determine its specific leaching potential.

Experimental Protocols

Detailed experimental protocols are essential for generating reliable data on the environmental fate of this compound. The following sections outline generalized protocols based on established methodologies such as the OECD Guidelines for the Testing of Chemicals.

Hydrolysis Study (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound to each buffer solution in sterile, dark containers. The concentration should be below the water solubility limit.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling: Collect samples from each solution at predetermined time intervals.

-

Analysis: Analyze the concentration of this compound and any potential hydrolysis products in the samples using a validated analytical method, such as UHPLC-MS/MS.[1]

-

Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH value by plotting the concentration versus time and fitting the data to an appropriate kinetic model.

Soil Degradation Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Characterization: Select a representative agricultural soil and characterize its physicochemical properties (e.g., texture, pH, organic carbon content, microbial biomass).

-

Test Substance Application: Treat a known mass of fresh soil with a solution of this compound at a concentration relevant to field application rates.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content (e.g., 20°C and 40% of water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil subsamples at various time points over the course of the experiment.

-

Extraction and Analysis: Extract this compound and its potential degradation products from the soil samples using an appropriate solvent and analytical technique (e.g., QuEChERS extraction followed by LC-MS/MS analysis).[1][7]

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound in the soil. Identify and quantify major degradation products to elucidate the degradation pathway.

Soil Column Leaching Study (Adapted from OECD Guideline 312)

Objective: To assess the mobility and leaching potential of this compound in a soil column.

Methodology:

-

Column Preparation: Pack a glass column with the selected soil to a representative bulk density.

-

Pre-equilibration: Saturate the soil column with a simulated rainwater solution (e.g., 0.01 M CaCl2).[8]

-

Test Substance Application: Apply a known amount of radiolabeled (e.g., 14C) this compound to the top of the soil column.

-

Leaching: Elute the column with the simulated rainwater solution at a constant flow rate for a defined period (e.g., 48 hours).[8]

-

Leachate Collection and Analysis: Collect the leachate in fractions and analyze for the concentration of the parent compound and its metabolites using liquid scintillation counting and/or LC-MS/MS.

-

Soil Analysis: After the leaching phase, section the soil column and analyze each section for the remaining radioactivity to determine the distribution of the test substance and its metabolites within the soil profile.

-

Data Analysis: Calculate a mass balance to account for the total applied radioactivity. Determine the percentage of the applied dose that leached through the column and the distribution of the remaining substance in the soil profile.

Analytical Methods

The accurate quantification of this compound in complex environmental matrices is crucial for fate and transport studies.

Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues, including fenthion and its metabolites, from various matrices such as soil and agricultural products.[1][7] The typical QuEChERS procedure involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering matrix components.[1]

Instrumental Analysis

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred analytical technique for the sensitive and selective determination of this compound and other fenthion metabolites.[1] This method provides excellent chromatographic separation and specific detection, allowing for accurate quantification at low concentrations in complex environmental samples.

Conclusion

This compound is a key metabolite in the environmental degradation of the insecticide fenthion. Its increased toxicity compared to the parent compound necessitates a thorough understanding of its environmental fate and transport. While data on its hydrolysis is available, further research is needed to determine its persistence in soil and its mobility and leaching potential. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which are essential for a comprehensive environmental risk assessment of fenthion and its degradation products.

References

- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fenoxon sulfoxide | C10H15O5PS | CID 23047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tamucc-ir.tdl.org [tamucc-ir.tdl.org]

- 6. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]

- 7. An Easy Procedure to Quantify Anticoagulant Rodenticides and Pharmaceutical Active Compounds in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Fenthion Oxon Sulfoxide: A Toxicological Deep Dive for the Modern Researcher

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicology of fenthion oxon sulfoxide in mammals. Fenthion, an organophosphate insecticide, undergoes metabolic activation to more toxic oxon derivatives, including this compound. The primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document synthesizes available quantitative toxicological data, details relevant experimental protocols, and visualizes the key metabolic and signaling pathways to serve as a vital resource for professionals in toxicology, pharmacology, and drug development.

Introduction

Fenthion is a widely used organothiophosphate insecticide that requires metabolic activation to exert its potent anticholinesterase effects.[1] The metabolic pathway involves a series of oxidation steps, leading to the formation of several metabolites, including fenthion oxon and its subsequent sulfoxidation product, this compound.[2] These "oxon" metabolites are significantly more potent inhibitors of acetylcholinesterase (AChE) than the parent compound.[3] Understanding the toxicology of this compound is therefore crucial for assessing the overall risk associated with fenthion exposure. This guide focuses specifically on the toxicological profile of this compound in mammalian systems.

Quantitative Toxicological Data

Table 1: Acute and Subchronic Oral Toxicity of Fenthion and its Metabolites

| Compound | Test Species | Parameter | Value | Endpoint | Reference |

| This compound | Rat | LD50 (Oral) | 50 mg/kg | Mortality | [4] |

| Fenthion | Rat | LD50 (Oral) | 180 - 298 mg/kg | Mortality | [5] |

| Fenthion | Rat | NOAEL (90-day) | 1.3 mg/kg bw/day | Cholinesterase Inhibition | [6] |

| Fenthion | Rat | NOAEL (Acute) | 1 mg/kg bw | Brain Acetylcholinesterase Inhibition | [7] |

| Fenthion | Dog | NOAEL (1-year) | 1.25 mg/kg/day | No evidence of weight loss or decreased food consumption | [5] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state known as a "cholinergic crisis," characterized by a range of symptoms from salivation and lacrimation to convulsions and respiratory failure.

Experimental Protocols

This section outlines standardized methodologies for key toxicological assessments relevant to this compound.

Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Experimental Workflow for Acute Oral Toxicity Study

-

Test Animals: Young adult female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old, are typically used.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage in a stepwise procedure using the starting dose levels defined in OECD 423 (5, 50, 300, and 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and respiratory, autonomic, and central nervous system effects), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is calculated based on the observed mortality at different dose levels.

In Vitro Acetylcholinesterase Inhibition Assay (Adapted from Ellman's Method)

Objective: To determine the in vitro inhibitory potential (IC50) of this compound on acetylcholinesterase.

Experimental Workflow for In Vitro AChE Inhibition Assay

-

Reagents:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

This compound (test compound)

-

Phosphate buffer (pH 8.0)

-

-

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the AChE enzyme solution to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a solution containing DTNB and the substrate, ATCI.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a potent toxic metabolite of the insecticide fenthion, with its primary mechanism of action being the inhibition of acetylcholinesterase. The acute oral toxicity in rats is established, but further research is needed to determine the No-Observed-Adverse-Effect-Levels from subchronic and chronic exposure to this specific metabolite. The experimental protocols outlined in this guide provide a framework for conducting key toxicological assessments. A thorough understanding of the toxicology of this compound is essential for accurate risk assessment and the development of potential therapeutic interventions for organophosphate poisoning. This document serves as a foundational resource for researchers and professionals dedicated to advancing the fields of toxicology and drug development.

References

- 1. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ask-force.org [ask-force.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]

- 6. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.14 Fenthion (T) [fao.org]

Chemical and physical properties of Fenthion oxon sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion oxon sulfoxide is a significant metabolite of the organothiophosphate insecticide Fenthion. The metabolic activation of Fenthion to its oxon form, and the subsequent oxidation of the thioether group to a sulfoxide, results in a compound with potent acetylcholinesterase (AChE) inhibitory activity.[1][2] This increased toxicity makes this compound a crucial analyte in toxicological studies, environmental monitoring, and food safety assessments.[2] This technical guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Chemical and Physical Properties

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | dimethyl (3-methyl-4-methylsulfinylphenyl) phosphate | [4] |

| Synonyms | Fenoxon sulfoxide, Fenthoxon Sulfoxide, MPP oxon sulfoxide | [1][3] |

| CAS Number | 6552-13-2 | [1][4] |

| Molecular Formula | C10H15O5PS | [3][4] |

| Molecular Weight | 278.26 g/mol | [1][3] |

| SMILES | O=P(OC)(OC)OC1=CC(C)=C(S(C)=O)C=C1 | [1][5] |

| InChI | 1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3 | [1][5] |

Table 2: Physical Properties of this compound and its Precursor

| Property | This compound | Fenthion Sulfoxide | Source |

| Physical State | Off-White to Pale Yellow Solid | Solid | [3] |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Water Solubility | Data not available | Not miscible or difficult to mix | [6] |

| Storage Temperature | 2-8°C | Store in a cool location | [1][3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the oxidation of the thioether group of Fenthion to a sulfoxide, followed by the oxidative desulfuration of the phosphorothioate group to a phosphate.

Step 1: Synthesis of Fenthion Sulfoxide from Fenthion

This protocol is adapted from the general method for the oxidation of sulfides.

-

Materials:

-

Fenthion

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve Fenthion in dichloromethane.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the Fenthion solution at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure to yield crude Fenthion sulfoxide.

-

Purify the crude product by silica gel column chromatography.

-

Step 2: Synthesis of this compound from Fenthion Sulfoxide

This protocol is based on a general method for the oxidation of phosphorothioates to their corresponding oxons.[7]

-

Materials:

-

Fenthion sulfoxide

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dry methylene chloride

-

Silica gel for preparative thin-layer chromatography (TLC)

-

Ethyl acetate/hexanes solvent system

-

-

Procedure:

-

Dissolve Fenthion sulfoxide in dry methylene chloride and cool to 0°C.

-

Add m-CPBA (1.5 equivalents) to the solution and stir at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

-

Load the reaction mixture onto a preparative silica gel TLC plate.

-

Elute the plate with an appropriate solvent system (e.g., ethyl acetate/hexanes, 1:1).

-

Isolate the band corresponding to this compound to obtain the purified product.

-

Analytical Methods

This compound is often analyzed as part of a multi-residue analysis of Fenthion and its metabolites.[2] High-performance liquid chromatography coupled with mass spectrometry is a common and effective technique.

-

Method: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[2]

-

Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be employed for extraction from various matrices.

-

Instrumentation:

-

UHPLC system for chromatographic separation.

-

Tandem mass spectrometer for detection and quantification.

-

-

Key Parameters:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for accurate quantification.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the metabolic activation of Fenthion and the subsequent inhibition of acetylcholinesterase by this compound.

Caption: Metabolic activation of Fenthion and AChE inhibition.

Experimental Workflow for Synthesis

The logical workflow for the chemical synthesis of this compound is depicted below.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a potent acetylcholinesterase inhibitor and a key metabolite in understanding the toxicology of Fenthion. While some of its physical properties are not well-documented, its chemical identity, synthesis, and mechanism of action are established. The experimental protocols and diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this important compound. Further research to determine the precise physical constants of this compound would be beneficial for the scientific community.

References

- 1. 倍硫磷氧亚砜 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. FENTHION-OXON-SULFOXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Fenthion-oxon-sulfoxide | LGC Standards [lgcstandards.com]

- 5. This compound PESTANAL , analytical standard 6552-13-2 [sigmaaldrich.com]

- 6. agilent.com [agilent.com]

- 7. Thionate versus Oxon: A Comparison of Stability, Uptake, and Cell Toxicity of (14CH3O)2-Labeled Methyl Parathion and Methyl Paraoxon with SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Fenthion Oxon Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organothiophosphate insecticide, undergoes metabolic activation and detoxification in biological systems, leading to the formation of various metabolites, including Fenthion oxon sulfoxide. The chirality of the sulfoxide group significantly influences the toxicological profile of this metabolite, with the (R)-(+)-enantiomer of the related fenoxon sulfoxide demonstrating substantially higher inhibitory activity against acetylcholinesterase (AChE) compared to its (S)-(-) counterpart.[1][2] This stereoselectivity in biological activity underscores the critical need for enantiomerically pure standards for toxicological studies and the development of more selective and environmentally benign pesticides.

This technical guide provides a comprehensive overview of the enantioselective synthesis of this compound. It details the established synthetic strategies, experimental protocols, and methods for chiral analysis, offering a valuable resource for researchers in agrochemistry, toxicology, and drug development.

Synthetic Strategy

The enantioselective synthesis of this compound is typically achieved through a two-step process. The first and key step involves the asymmetric oxidation of the prochiral sulfide, Fenthion, to yield enantioenriched Fenthion sulfoxide. Subsequent oxidation of the phosphorothioate group to the corresponding oxon affords the target chiral this compound.

A significant breakthrough in this field has been the use of chiral N-sulfonyloxaziridines as stoichiometric oxidants, which have demonstrated high levels of stereocontrol in the oxidation of sulfides.[1][2] Specifically, N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridines have proven effective in producing Fenthion sulfoxide with high enantiomeric excess.[1][2]

Signaling Pathway of Fenthion Metabolism and Synthesis

The following diagram illustrates the metabolic and synthetic pathways leading to this compound.

Caption: Metabolic and synthetic routes to this compound.

Experimental Protocols

The following protocols are based on established methodologies for the enantioselective synthesis of this compound.

Step 1: Enantioselective Synthesis of Fenthion Sulfoxide

This step utilizes a chiral N-sulfonyloxaziridine for the asymmetric oxidation of Fenthion.

Materials:

-

Fenthion

-

(+)- or (-)-N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridine

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fenthion (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to a specified temperature (typically between -78 °C and room temperature, to be optimized for enantioselectivity).

-

In a separate flask, dissolve the chiral oxaziridine (1.0-1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the oxaziridine solution to the Fenthion solution dropwise over a period of 30-60 minutes.

-

Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude Fenthion sulfoxide by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

The enantioenriched product can be further purified by recrystallization to achieve higher enantiomeric excess (>99% ee).[1][2]

Step 2: Synthesis of this compound

This step involves the oxidation of the enantioenriched Fenthion sulfoxide to the corresponding oxon.

Materials:

-

Enantioenriched Fenthion sulfoxide (from Step 1)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the enantioenriched Fenthion sulfoxide (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by silica gel column chromatography.

Quantitative Data

The following table summarizes typical results obtained for the enantioselective synthesis of Fenthion sulfoxide using chiral oxaziridines. Data for the subsequent oxidation to this compound would show retention of stereochemistry with high yields.

| Starting Material | Chiral Oxidant | Product | Enantiomeric Excess (ee) | Yield (%) |

| Fenthion | N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridine | Fenthion Sulfoxide | >82% (initial) | High |

| Fenthion | N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridine | Fenthion Sulfoxide | >99% (after recryst.) | Moderate |

Note: Specific yields and reaction conditions should be optimized for each specific enantiomer of the oxaziridine used.

Experimental Workflow

The following diagram outlines the general experimental workflow for the enantioselective synthesis and analysis of this compound.

References

Fenthion Oxon Sulfoxide: An In-depth Technical Guide to a Key Fenthion Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organothiophosphate insecticide, has been widely utilized in agriculture and public health for the control of a broad spectrum of pests.[1] Its environmental and biological degradation leads to the formation of several metabolites, some of which exhibit equal or greater toxicity than the parent compound. Among these, fenthion oxon sulfoxide stands out as a significant product of oxidative metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its formation, toxicological significance, and analytical methodologies for its detection and quantification. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and environmental toxicology.

Chemical and Physical Properties

This compound is formed through the oxidation of both the phosphorothioate group (P=S) to a phosphate group (P=O) and the thioether group to a sulfoxide. These transformations significantly alter the polarity and biological activity of the molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅O₅PS | [2] |

| Molecular Weight | 278.26 g/mol | [2] |

| CAS Number | 6552-13-2 | [3] |

| Synonyms | Fenoxon sulfoxide, Dimethyl 3-methyl-4-(methylsulfinyl)phenyl phosphate | [3] |

Formation and Degradation Pathways

Fenthion undergoes degradation in the environment and in biological systems through various mechanisms, including hydrolysis, oxidation, and photolysis.[1] The formation of this compound is a key step in the metabolic activation of fenthion.

The degradation of fenthion can be initiated by oxidation of the thioether group to form fenthion sulfoxide, or by oxidative desulfuration of the phosphorothioate group to yield fenthion oxon. Subsequent oxidation of fenthion sulfoxide or fenthion oxon leads to the formation of this compound. Further oxidation can produce fenthion oxon sulfone.

Quantitative Data on Degradation and Toxicity

The rate of fenthion degradation and the formation of its metabolites are influenced by various environmental factors. The toxicological profile of these metabolites, particularly their ability to inhibit acetylcholinesterase, is of significant concern.

Fenthion Degradation Kinetics

| Condition | Degradation Rate/Half-life | Reference |

| Sonolysis (6 mg/L Fenthion, 60 min) | 37.5% degradation | [4] |

| Sonolysis with TiO₂ catalyst (6 mg/L Fenthion, 60 min) | 65.12% degradation | [4] |

| Ozonolysis (6 mg/L Fenthion, 60 min) | 39.77% degradation | [4] |

| Ozonolysis with TiO₂ catalyst (6 mg/L Fenthion, 60 min) | 81% degradation | [4] |

| Sonozolysis (6 mg/L Fenthion, 60 min) | 91.7% degradation | [4] |

| Atmospheric degradation by OH radicals (20 °C, 35% RH) | k₂ = (1.34 ± 0.48) × 10⁻⁹ exp[-(1432.59 ± 105.29)/T] cm³/molecule·s | [5] |

| Grapes on vines | Half-life of fenthion: ~47 days | [6] |

Acetylcholinesterase Inhibition by Fenthion Metabolites

The primary mechanism of toxicity for fenthion and its oxidative metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

| Compound | Enzyme Source | IC₅₀ (µM) | Reference |

| (R)-(+)-Fenthion Oxon Sulfoxide | Human recombinant AChE (hrAChE) | 6.9 | [7] |

| (R)-(+)-Fenthion Oxon Sulfoxide | Electric eel AChE (eeAChE) | 6.5 | [7] |

| (S)-(-)-Fenthion Oxon Sulfoxide | Human recombinant AChE (hrAChE) | 230 | [7] |

| (S)-(-)-Fenthion Oxon Sulfoxide | Electric eel AChE (eeAChE) | 111 | [7] |

| Fenthion Sulfoxide (R or S enantiomers) | hrAChE and eeAChE | No anti-AChE properties | [7] |

Experimental Protocols

Analysis of Fenthion and its Metabolites by UHPLC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of fenthion and its five major metabolites in agricultural produce.[1]

a. Sample Preparation (QuEChERS Method)

-

Homogenize 10 g of the sample with 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Add dispersive solid-phase extraction (d-SPE) cleanup powder (e.g., PSA, C18, magnesium sulfate).

-

Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

b. UHPLC-MS/MS Conditions

-

UHPLC System: Agilent 1290 Infinity LC system or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

This compound Precursor Ion: m/z 279.0

-

This compound Product Ions: m/z 104.1 (quantifier), m/z 121.1 (qualifier)[8]

-

Acetylcholinesterase Inhibition Assay

This protocol is a general procedure for determining the inhibitory potential of fenthion metabolites on acetylcholinesterase activity.

a. Materials

-

Acetylcholinesterase (from electric eel or human recombinant).

-

Acetylthiocholine iodide (substrate).

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Test compounds (this compound enantiomers).

-

96-well microplate reader.

b. Procedure

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the acetylcholinesterase solution.

-

Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme inhibition.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB.

-

Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion, which is proportional to the enzyme activity.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Signaling Pathway: Acetylcholinesterase Inhibition

The neurotoxicity of this compound stems from its ability to inhibit acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.

Conclusion

This compound is a critical metabolite in the bioactivation of fenthion. Its formation through oxidative processes results in a potent acetylcholinesterase inhibitor, with stereoisomers exhibiting significantly different toxicities. Understanding the degradation pathways, kinetics, and toxicological properties of this compound is essential for accurate risk assessment and the development of effective analytical and remedial strategies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

References

- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Heterogeneous kinetics of the OH-initiated degradation of fenthion and parathion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

Cholinesterase Inhibition by Fenthion Oxon Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion, an organothiophosphate insecticide, undergoes metabolic activation in vivo to produce potent anticholinesterase agents. This technical guide provides an in-depth analysis of the cholinesterase inhibition kinetics by one of its key metabolites, Fenthion oxon sulfoxide. A comprehensive review of the available quantitative data, experimental methodologies, and the underlying biochemical pathways is presented to serve as a critical resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Fenthion itself is a relatively weak inhibitor of cholinesterase.[1] Its toxicity is primarily attributed to its metabolic transformation into more potent oxygen analogs (oxons) and their subsequent metabolites. The bioactivation pathway leading to the formation of this compound is a critical step in its mechanism of toxicity.[2][3] Understanding the stereospecific interactions and inhibition kinetics of these metabolites with acetylcholinesterase (AChE) is paramount for assessing its toxicological risk and for the development of potential antidotes.

While fenthion sulfoxide enantiomers (R or S) do not exhibit anti-AChE properties, the subsequent oxidative desulfuration of (R)-(+)-fenthion sulfoxide leads to the formation of (R)-(+)-fenoxon sulfoxide, a potent AChE inhibitor.[2][3] This stereoselective inhibition highlights the importance of chirality in the toxicodynamics of fenthion metabolites.

Quantitative Inhibition Data

The inhibitory potency of fenthion metabolites against cholinesterase has been quantified, revealing a significant stereochemical preference. The following tables summarize the key quantitative data from studies on human recombinant acetylcholinesterase (hrAChE) and electric eel acetylcholinesterase (eeAChE).

Table 1: IC50 Values for Fenoxon Sulfoxide Enantiomers against Human Recombinant Acetylcholinesterase (hrAChE) [2][3]

| Inhibitor | IC50 (µM) |

| (R)-(+)-Fenoxon Sulfoxide | 6.9 |

| (S)-(-)-Fenoxon Sulfoxide | 230 |

Table 2: IC50 Values for Fenoxon Sulfoxide Enantiomers against Electric Eel Acetylcholinesterase (eeAChE) [2][3]

| Inhibitor | IC50 (µM) |

| (R)-(+)-Fenoxon Sulfoxide | 6.5 |

| (S)-(-)-Fenoxon Sulfoxide | 111 |

These data clearly demonstrate that the (R)-(+)-enantiomer of fenoxon sulfoxide is a significantly more potent inhibitor of both human and electric eel acetylcholinesterase compared to its (S)-(-)-counterpart. The toxicity of fenthion's metabolites is known to increase as metabolism progresses, with this compound being considerably more toxic than the parent compound.[4]

Mechanism of Action and Metabolic Pathway

Organophosphates, including the active metabolites of fenthion, exert their primary toxic effect by inhibiting acetylcholinesterase (AChE). This inhibition occurs through the phosphorylation of a critical serine residue within the active site of the enzyme.[5][6] This covalent modification renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine in cholinergic synapses, resulting in overstimulation of the nervous system.

The metabolic activation of fenthion to its potent inhibitory forms is a multi-step process. A critical pathway involves the stereoselective sulfoxidation of fenthion to (R)-(+)-fenthion sulfoxide, which is then oxidatively desulfurated to produce the highly potent (R)-(+)-fenoxon sulfoxide.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and historical context of Fenthion oxon sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion, an organothiophosphate insecticide first introduced in 1957, has seen widespread use in agriculture and public health for the control of a broad spectrum of insect pests.[1] Its biological activity and environmental fate are intrinsically linked to its metabolic transformation into several more potent and often more toxic derivatives. Among these, Fenthion Oxon Sulfoxide stands out due to its significant toxicity. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of Fenthion and its metabolites, with a specific focus on this compound. It includes a compilation of relevant quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key metabolic and experimental pathways to serve as a valuable resource for researchers and professionals in related fields.

Historical Context and Discovery

Fenthion was developed as a broad-spectrum insecticide, acaricide, and avicide, valued for its efficacy against pests such as fruit flies, mosquitoes, and ticks.[2] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3] Over the decades, concerns regarding its environmental persistence and the toxicity of its metabolic byproducts have led to increased scrutiny and regulatory actions, including restrictions and bans in several countries, such as Australia and India, and its classification as a Restricted Use Pesticide by the U.S. Environmental Protection Agency.[2][4]

The discovery of Fenthion's metabolites, including this compound, arose from studies investigating its metabolism in plants, animals, and the environment.[5][6] It was found that Fenthion undergoes oxidative metabolism, leading to the formation of five major degradation products: fenthion sulfoxide, fenthion sulfone, fenthion oxon, this compound, and fenthion oxon sulfone.[3][5][6] These metabolic transformations are significant as they can result in compounds with altered, and often increased, toxicity compared to the parent molecule.[3][5][6]

Physicochemical and Toxicological Data

The metabolic conversion of Fenthion to its various derivatives significantly alters its toxicological profile. This compound, in particular, demonstrates considerably higher acute toxicity than the parent compound. A summary of key quantitative data is presented below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Acute Oral LD50 (male rats, mg/kg) |

| Fenthion | C₁₀H₁₅O₃PS₂ | 278.33 | 220 |

| Fenthion Oxon | C₁₀H₁₅O₄PS | 262.26 | Not specified in provided results |

| Fenthion Sulfoxide | C₁₀H₁₅O₄PS₂ | 294.33 | Not specified in provided results |

| Fenthion Sulfone | C₁₀H₁₅O₅PS₂ | 310.33 | Not specified in provided results |

| This compound | C₁₀H₁₅O₅PS | 278.26 | 30 |

| Fenthion Oxon Sulfone | C₁₀H₁₅O₆PS | 294.26 | 50 |

Data sourced from multiple references.[2][5][6]

Metabolic and Synthetic Pathways

The formation of this compound is a result of two primary oxidative transformations of the parent Fenthion molecule: sulfoxidation of the thioether group and oxidative desulfuration of the phosphorothioate group.[7][8][9] These reactions can occur in a stepwise manner.

Caption: Metabolic pathway of Fenthion.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step oxidation of Fenthion. The following protocol is a generalized representation based on described synthetic pathways.[9]

Caption: Experimental workflow for synthesis.

Materials:

-

Fenthion

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Potassium permanganate (KMnO₄)

-

Dichloromethane (CH₂Cl₂)

-

Acetic Acid

-

Methanol

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure for Synthesis of Fenthion Sulfoxide:

-

Dissolve fenthion in dichloromethane in a round-bottom flask.

-

Slowly add a solution of m-chloroperoxybenzoic acid (1.1 equivalents) in dichloromethane to the fenthion solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield Fenthion Sulfoxide.

Procedure for Synthesis of this compound (from Fenthion Sulfoxide):

-

Dissolve the synthesized Fenthion Sulfoxide in acetic acid.

-

Separately, prepare a solution of potassium permanganate in methanol.

-

Slowly add the potassium permanganate solution to the Fenthion Sulfoxide solution with continuous stirring at room temperature.

-

Continue stirring the reaction mixture for several hours.

-

Dilute the reaction mixture with water and extract the product with chloroform.

-

Wash the chloroform layer with a sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Analytical Methodology: UHPLC-MS/MS

A reliable method for the simultaneous analysis of Fenthion and its five major metabolites, including this compound, utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[5][6]

Instrumentation:

-

UHPLC system

-

Triple quadrupole mass spectrometer with a positive electrospray ionization source

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically in the low microliter range.

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor and Product Ions for this compound:

-

Precursor ion (m/z): 279.0

-

Quantifier product ion (m/z): 104.1

-

Qualifier product ion (m/z): 121.1

-

Sample Preparation (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting Fenthion and its metabolites from various matrices.[6]

-

Homogenize the sample.

-

Add water and acetonitrile to a subsample in a centrifuge tube.

-

Add a packet of QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously and centrifuge.

-

Take an aliquot of the acetonitrile supernatant for dispersive solid-phase extraction (d-SPE) cleanup.

-

Add the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex and centrifuge.

-

The final extract is then ready for UHPLC-MS/MS analysis.

Conclusion

This compound is a critical metabolite of the insecticide Fenthion, exhibiting significantly higher toxicity than the parent compound. Understanding its formation, chemical properties, and methods for its synthesis and detection is paramount for toxicological studies, environmental monitoring, and risk assessment. The information and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study of Fenthion and its environmental and biological impacts. The continued development of sensitive analytical techniques will be crucial for monitoring the presence of Fenthion and its metabolites in food and the environment to ensure public health and safety.

References

- 1. fao.org [fao.org]

- 2. Fenthion - Wikipedia [en.wikipedia.org]

- 3. Fenthion - Friend or Foe? | Toxicity | LGC Standards [lgcstandards.com]

- 4. epa.gov [epa.gov]

- 5. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Stability of Fenthion Oxon Sulfoxide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of fenthion oxon sulfoxide in aqueous solutions. This compound is a significant metabolite of the organophosphorus insecticide fenthion, and understanding its persistence and degradation in aqueous environments is crucial for environmental risk assessment and food safety analysis. This document summarizes available data on its stability, outlines relevant experimental protocols for its study, and illustrates its degradation pathways.

Executive Summary

Data on Hydrolytic Stability

Detailed quantitative hydrolysis data for this compound is limited in publicly available scientific literature. However, a key study by Huang and Mabury (2000) investigated the hydrolysis kinetics of fenthion and its five oxidation metabolites as a group. The findings from this study provide valuable insights into the expected stability of this compound.

Table 1: Hydrolysis Half-Life Ranges for Fenthion and its Oxidation Metabolites at 25°C

| pH | Half-Life Range (days) |

| 7 | 16.5 - 59.0 |

| 9 | 9.50 - 55.5 |

Source: Based on the abstract of Huang, J. & Mabury, S. A. (2000). Hydrolysis Kinetics of Fenthion and Its Metabolites in Buffered Aqueous Media. Journal of Agricultural and Food Chemistry, 48(6), 2582-2588.[1][2][3][4][5]

The stability of these compounds was found to be greatly reduced at elevated temperatures.[1][4]

Degradation Pathways

The primary mechanism for the degradation of this compound in aqueous solutions is expected to be hydrolysis. This process involves the nucleophilic attack of a water molecule or hydroxide ion on the phosphorus atom of the phosphate ester.

Caption: Proposed hydrolytic degradation pathway of this compound.

Under neutral conditions, the degradation of fenthion and its metabolites is believed to involve an attack by a water molecule on the phosphorus atom, leading to the formation of the corresponding phenol derivative and dimethyl phosphate.[1] In alkaline conditions (e.g., pH 9), this hydrolysis is accelerated by the attack of the more nucleophilic hydroxide ion on the phosphorus atom.[1]

Experimental Protocols

The stability of this compound in aqueous solutions can be determined using standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH."

Hydrolysis Study Following OECD 111

This protocol outlines the key steps for conducting a study on the hydrolysis of this compound.

Caption: Experimental workflow for a hydrolysis study of this compound.

a. Materials and Reagents:

-

This compound analytical standard

-

Sterile, buffered aqueous solutions (e.g., citrate for pH 4, phosphate for pH 7, and borate for pH 9)

-

High-purity water

-

Acetonitrile and methanol (HPLC grade)

-

Formic acid (LC-MS grade)

b. Sample Preparation and Incubation:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Spike the buffer solutions with the stock solution to achieve a known initial concentration. The final concentration of the organic solvent should be minimal to avoid co-solvent effects.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C). To investigate temperature effects, additional studies can be conducted at elevated temperatures (e.g., 50°C and 65°C).[1][4]

c. Sampling and Analysis:

-

At appropriate time intervals, withdraw aliquots from each solution.

-

Immediately analyze the samples or store them under conditions that prevent further degradation (e.g., freezing).

-

Analyze the concentration of this compound and its degradation products using a validated stability-indicating analytical method.

Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly suitable technique for this purpose due to its high sensitivity and selectivity.[6]

Table 2: Example of UHPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with water and methanol, both containing 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | To be determined through optimization |

Note: These are general parameters and should be optimized for the specific instrument and application.

Conclusion

The stability of this compound in aqueous solutions is a critical factor in determining its environmental fate and potential for exposure. While specific hydrolysis kinetics for this metabolite are not widely published, available data on the broader class of fenthion metabolites indicate that it is likely to be moderately persistent in neutral waters, with degradation rates increasing with higher pH and temperature. The primary degradation pathway is hydrolysis, leading to the formation of 3-methyl-4-(methylsulfinyl)phenol and dimethyl phosphate. For researchers and professionals in drug development and environmental science, conducting specific stability studies under relevant environmental conditions is recommended for a precise risk assessment. The use of standardized protocols, such as OECD 111, coupled with robust analytical techniques like UHPLC-MS/MS, will ensure the generation of high-quality and reliable data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Persistence of pesticides in river water | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Bioaccumulation Potential of Fenthion Oxon Sulfoxide in Aquatic Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion, an organophosphate insecticide, undergoes environmental and metabolic transformation to more toxic derivatives, including fenthion oxon sulfoxide. While the toxicity of fenthion and its metabolites is documented, a significant data gap exists regarding the specific bioaccumulation potential of this compound in aquatic ecosystems. This technical guide synthesizes the available toxicological data for fenthion and its key metabolites, outlines established experimental protocols for determining bioaccumulation in aquatic organisms, and details the primary signaling pathways affected by these compounds. The absence of empirical bioconcentration factor (BCF) values for this compound underscores the necessity for further research to accurately assess its environmental risk.

Introduction

Fenthion is an organothiophosphate insecticide that has been used to control a wide range of pests.[1] In the environment and within organisms, fenthion is metabolized into several products, including fenthion sulfoxide, fenthion sulfone, fenthion oxon, this compound, and fenthion oxon sulfone.[1] These transformation products, particularly the "oxon" analogs, are often more potent inhibitors of acetylcholinesterase (AChE), the primary target of organophosphate toxicity, than the parent compound.[1] this compound is a significant metabolite formed through the oxidation of both fenthion and fenthion oxon.[2][3] Given that some of these metabolites are more toxic than the parent fenthion, understanding their environmental fate, particularly their potential to accumulate in aquatic life, is critical for a comprehensive ecological risk assessment.[1]

Physicochemical Properties and Environmental Fate

While specific data for this compound is limited, the properties of the parent compound, fenthion, provide some context. Fenthion has a Log Pow (octanol-water partition coefficient) that suggests a potential for bioaccumulation.[4] The transformation of fenthion to its more polar metabolites, like the sulfoxide and oxon forms, could theoretically reduce their bioaccumulation potential compared to the parent compound. However, without experimental data, this remains an assumption. One study on goldfish showed that after administration of fenthion, fenthion sulfoxide and fenthion oxon were detected in the water, indicating excretion.[5][6] When fenthion sulfoxide was directly administered, a large portion was excreted unchanged.[5][6]

Quantitative Bioaccumulation Data

A thorough review of existing scientific literature reveals a critical lack of quantitative data on the bioaccumulation potential of this compound in aquatic organisms. No studies presenting experimentally derived Bioconcentration Factors (BCF) or Bioaccumulation Factors (BAF) specifically for this metabolite were identified.

To provide context, the following table summarizes available toxicity data for fenthion and its metabolites. It is important to note that higher toxicity does not directly correlate with higher bioaccumulation potential.

Table 1: Acute Toxicity of Fenthion and its Metabolites

| Compound | Organism | Exposure Duration | LC50/LD50 | Reference |

| Fenthion | Rat (oral) | - | 180-298 mg/kg | [Extoxnet] |

| Fenthion | Rainbow Trout | 96 hours | 9.3 mg/L | [Extoxnet] |

| Fenthion | Daphnia magna | 48 hours | 0.8 µg/L | [Extoxnet] |

| This compound | Human/Eel (in vitro) | - | IC50 (AChE inhibition): 6.5-6.9 µM | [2][7] |

| Fenthion Sulfoxide | Human/Eel (in vitro) | - | No significant AChE inhibition | [2][7] |

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical in air or water that kills 50% of the test animals during the observation period. LD50 (Lethal Dose 50%) is the amount of a material, given all at once, which causes the death of 50% of a group of test animals. IC50 (Inhibitory Concentration 50%) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Bioaccumulation Assessment

The bioaccumulation potential of a substance in aquatic organisms is typically assessed using standardized protocols. The following sections detail the methodologies for determining the Bioconcentration Factor (BCF) in fish and the use of Daphnia magna as an alternative model. These protocols could be applied to determine the bioaccumulation potential of this compound.

Bioaccumulation in Fish: OECD Test Guideline 305

The OECD Test Guideline 305 is the internationally recognized standard for assessing bioaccumulation in fish.[4] It provides a framework for determining the BCF through aqueous or dietary exposure.[4]

4.1.1. Principle

The test consists of two phases: an uptake phase and a depuration (elimination) phase.[4] During the uptake phase, fish are exposed to the test substance at a constant concentration in the surrounding water.[4] Subsequently, they are transferred to a clean environment for the depuration phase, where the elimination of the substance is monitored.[4]

4.1.2. Experimental Procedure

-

Test Organisms: Commonly used species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).

-

Exposure: A flow-through system is preferred to maintain a constant concentration of the test substance.[4] At least two test concentrations are typically used.[8]

-